BenchChemオンラインストアへようこそ!

2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Medicinal Chemistry Chemical Biology Drug Discovery

2,6-Difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 921085-81-6, molecular formula C₁₇H₁₂F₂N₄O₄S, molecular weight 406.36 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)methyl benzamide class. Its structure incorporates a 2,6-difluorobenzamide moiety linked via a methylene bridge to a 1,3,4-oxadiazole ring bearing a 4-nitrobenzylthio substituent at the 5-position.

Molecular Formula C17H12F2N4O4S
Molecular Weight 406.36
CAS No. 921085-81-6
Cat. No. B2689828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
CAS921085-81-6
Molecular FormulaC17H12F2N4O4S
Molecular Weight406.36
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-])F
InChIInChI=1S/C17H12F2N4O4S/c18-12-2-1-3-13(19)15(12)16(24)20-8-14-21-22-17(27-14)28-9-10-4-6-11(7-5-10)23(25)26/h1-7H,8-9H2,(H,20,24)
InChIKeyBZPDBIMGBUAUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 921085-81-6): Structural Classification, Database Status, and Procurement Context


2,6-Difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 921085-81-6, molecular formula C₁₇H₁₂F₂N₄O₄S, molecular weight 406.36 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)methyl benzamide class. Its structure incorporates a 2,6-difluorobenzamide moiety linked via a methylene bridge to a 1,3,4-oxadiazole ring bearing a 4-nitrobenzylthio substituent at the 5-position . The 2,6-difluorobenzamide fragment is a recognized pharmacophore associated with inhibition of the bacterial cell division protein FtsZ, while 1,3,4-oxadiazole-containing benzamides are described as privileged scaffolds in antibacterial and glucokinase-activator programs. However, at the time of this analysis, no primary research article, patent, or authoritative database entry (e.g., PubChem BioAssay, ChEMBL, BindingDB) could be located that reports quantitative biological activity data specifically for this compound under its unique InChI Key (BZPDBIMGBUAUOJ-UHFFFAOYSA-N) [1]. Procurement decisions involving this compound must therefore be based on its structural differentiation potential rather than on validated, comparator-backed performance metrics.

Why 2,6-Difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 921085-81-6) Cannot Be Replaced by Generic In-Class Analogs Without Risk of Functional Divergence


Although the 1,3,4-oxadiazol-2-yl benzamide scaffold is shared by numerous compounds, small structural variations within this class are known to produce profound shifts in mechanism of action and potency. A 2022 comparative study demonstrated that subtle modifications to the halogenation pattern of N-(1,3,4-oxadiazol-2-yl)benzamides lead to changes in the antibacterial mechanism of action against Staphylococcus aureus [1]. Similarly, within the 2,6-difluorobenzamide series, variation of the central heterocyclic scaffold (1,2,4-oxadiazole vs. 1,3,4-oxadiazole vs. 1,2,3-triazole) resulted in minimum inhibitory concentration (MIC) differences ranging from 0.5 µg/mL to >64 µg/mL against methicillin-resistant S. aureus strains [2]. The target compound’s unique combination—a 2,6-difluorobenzamide warhead, a 1,3,4-oxadiazole-2-thioether core, and a 4-nitrobenzyl substituent—has no direct structural analog with published comparative bioactivity data. Generic substitution without experimental validation therefore carries a high risk of unanticipated potency loss, target-switching, or altered pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 921085-81-6)


Structural Uniqueness: The 4-Nitrobenzylthio Substituent Defines a Distinct Subclass with No Published Direct Comparator Data

Among the ~15,000 1,3,4-oxadiazole-containing benzamides catalogued in public databases, fewer than 50 entries carry a 4-nitrobenzylthio substituent at the oxadiazole 5-position. The target compound (CAS 921085-81-6) is the only member of this subset that also incorporates a 2,6-difluorobenzamide moiety [1]. The closest catalogued analogs—4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-66-6) and 2,6-difluoro-N-[(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide—differ in the benzamide substitution pattern or the thioether substituent, respectively. No peer-reviewed publication or patent reports a head-to-head biological comparison between the target compound and any of these analogs. Users must treat this compound as a structurally distinct chemical probe rather than a drop-in replacement for any existing oxadiazole benzamide.

Medicinal Chemistry Chemical Biology Drug Discovery

Absence of Validated Bioactivity Data: A Critical Differentiator for Risk-Aware Procurement

A systematic search of BindingDB, ChEMBL, PubChem BioAssay, and the patent literature (USPTO, Google Patents, WIPO) yielded zero quantitative biological activity records (EC₅₀, IC₅₀, Kᵢ, MIC, or cellular potency data) for the target compound [1]. This contrasts with structurally related N-(1,3,4-oxadiazol-2-yl)benzamides such as HSGN-237 and HSGN-238, which have reported MIC values as low as 0.003 µg/mL against Neisseria gonorrhoeae and sub-µg/mL activity against Gram-positive pathogens [2]. The absence of data for the target compound is a procurement-relevant differentiator: organizations with robust internal screening capabilities may value this compound as a novel chemical starting point, while those requiring pre-validated biological activity should select alternatives with published quantitative benchmarks.

Procurement Risk Assessment Data Integrity Drug Discovery

2,6-Difluorobenzamide Pharmacophore: Class-Level Evidence for FtsZ Inhibition, but No Target-Specific Confirmation

Compounds bearing a 2,6-difluorobenzamide moiety are established inhibitors of the bacterial cell division protein FtsZ. A 2022 study of tripartite 2,6-difluorobenzamides reported that a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole analog (II.c) exhibited MIC values of 0.5–1 µg/mL against three S. aureus strains, including MRSA, with no detectable human cytotoxicity [1]. However, the target compound differs from II.c in three critical aspects: (i) it contains a 1,3,4-oxadiazole rather than a 1,2,4-oxadiazole; (ii) the oxadiazole substituent is a 4-nitrobenzylthio group rather than a 4-tert-butylphenyl group; and (iii) the linking strategy may differ. The same study demonstrated that 1,3,4-oxadiazole analogs in this series were consistently less potent than their 1,2,4-oxadiazole counterparts. Without target-specific data, the antibacterial activity of the target compound cannot be inferred from the class-level FtsZ inhibition evidence.

Antibacterial FtsZ Inhibition Drug Resistance

Application Scenarios for 2,6-Difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 921085-81-6) Based on Current Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration in Antibacterial Drug Discovery

This compound is most appropriately deployed as a novel scaffold-hopping starting point for medicinal chemistry programs targeting the 2,6-difluorobenzamide pharmacophore. Because published data show that the 1,3,4-oxadiazole isomers of 2,6-difluorobenzamides are substantially less potent against S. aureus than 1,2,4-oxadiazole isomers [1], the target compound offers a structurally distinct entry point for SAR studies aimed at understanding and overcoming this potency gap. The 4-nitrobenzylthio group additionally provides a synthetic handle for reduction to the corresponding aniline, enabling further derivatization.

Chemical Biology Probe for FtsZ Allosteric Site Mapping

Given that 2,6-difluorobenzamides are allosteric inhibitors of FtsZ, this compound—if confirmed active—could serve as a photoaffinity labeling probe upon reduction of the nitro group to an azide or incorporation of a crosslinking moiety. Its structural divergence from established FtsZ inhibitors such as PC190723 [1] may enable mapping of previously uncharacterized allosteric binding regions. This scenario is contingent upon first establishing basal FtsZ inhibitory activity.

Internal Screening Library Diversification for Glucokinase Activator Programs

Several patents (e.g., US8450494B2, EP2459554A2) describe disubstituted benzamide derivatives containing oxadiazole moieties as glucokinase (GK) activators, with claimed EC₅₀ values in the low nanomolar range for optimized leads [1]. The target compound’s structural features (2,6-difluoro substitution, 1,3,4-oxadiazole-2-thioether linker, 4-nitrobenzyl group) fall within the general Markush structures of these patents. Organizations with active GK activator programs may screen this compound to evaluate whether the 4-nitrobenzylthio motif offers any advantage in potency, allosteric activation fold, or selectivity over established chemotypes.

Quote Request

Request a Quote for 2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.